Fmoc-D-isoGln-OH

Description

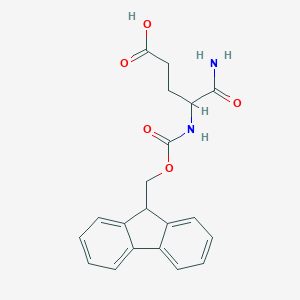

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRFDZFXTSDMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435506 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292150-20-0 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-isoGln-OH for Peptide Synthesis

For researchers, scientists, and professionals in drug development, N-α-Fmoc-D-isoglutamine (Fmoc-D-isoGln-OH) is a crucial building block in the synthesis of novel peptides. As a derivative of the non-proteinogenic amino acid D-isoglutamine, it offers unique structural properties for designing peptidomimetics and bioactive peptides. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group is central to its primary application in modern Solid-Phase Peptide Synthesis (SPPS).

This guide provides a comprehensive overview of this compound, detailing its properties, its principal role in Fmoc/tBu orthogonal synthesis, and explicit experimental protocols for its use.

Core Properties of this compound

This compound is a white crystalline powder utilized as a specialized amino acid building block.[] Its chemical structure and properties are well-defined, ensuring reproducibility in synthetic applications.

| Identifier | Value | Source(s) |

| IUPAC Name | (4R)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | [2] |

| Synonyms | Fmoc-D-Glu-NH2, N-Fmoc-D-isoglutamine | [][3] |

| CAS Number | 292150-20-0 | [2][4] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [2][4] |

| Molecular Weight | 368.38 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [][3] |

| Purity (Typical) | ≥99% (HPLC) | [] |

| Melting Point | 197-202 °C (decomposes) | [] |

| Solubility | Soluble in DMF, DMSO; less soluble in water | [5] |

Primary Use: Solid-Phase Peptide Synthesis (SPPS)

The principal application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for producing synthetic peptides for research and pharmaceutical development.[6][7] This strategy is built on an orthogonal protection scheme where the temporary N-α-Fmoc group is labile to mild basic conditions, while side-chain protecting groups (often tert-Butyl based) and the resin linker are stable, requiring a strong acid for final cleavage.[8][9]

The Fmoc group effectively shields the alpha-amino group of D-isoglutamine during the coupling reaction, preventing self-polymerization.[6] After coupling, the Fmoc group is selectively removed with a weak base, typically piperidine, to expose a new N-terminal amine for the next coupling cycle.[8][10] This iterative process allows for the controlled, stepwise assembly of a defined peptide sequence on an insoluble resin support.[9]

The mild conditions of Fmoc chemistry are a key advantage, preserving the integrity of sensitive amino acid residues and complex post-translational modifications, making it superior to the harsher acid-based Boc/Bzl strategy for many applications.[9]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide chain using manual SPPS. These procedures are based on standard, widely adopted practices in the field.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[6][11]

-

Quantification : Place the desired amount of resin (e.g., 100-500 mg for a 0.1-0.25 mmol scale synthesis) into a fritted reaction vessel.

-

Swelling : Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged. Agitate the suspension at room temperature for at least 30-60 minutes to allow the resin beads to swell completely. This ensures optimal accessibility of reactive sites.[8][11]

-

Solvent Removal : After swelling, drain the DMF from the reaction vessel.

Protocol 2: N-α-Fmoc Group Deprotection

This step removes the Fmoc group from the N-terminus of the resin-bound peptide chain, preparing it for coupling with this compound.

-

Initial Wash : Wash the swollen resin three times with DMF to remove any residual impurities.

-

Deprotection : Add a solution of 20% (v/v) piperidine in DMF to the resin. Ensure the resin is fully covered.[11]

-

Reaction : Agitate the mixture for 5-10 minutes. Drain the solution.

-

Second Deprotection : Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[8]

-

Washing : Drain the deprotection solution and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation (Optional) : A qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.

Protocol 3: Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected, resin-bound peptide.

-

Activation Solution Preparation : In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (3-4 eq.) or HCTU (3-4 eq.) in DMF.[12]

-

Base Addition : Add a tertiary base, typically N,N-Diisopropylethylamine (DIPEA) (6-8 eq.), to the activation solution and mix for 1-2 minutes. The solution will typically change color, indicating activation of the carboxylic acid.

-

Coupling Reaction : Add the activated amino acid solution to the washed, deprotected resin in the reaction vessel.

-

Reaction : Agitate the slurry at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[6]

-

Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The cycle of deprotection and coupling is repeated for each subsequent amino acid in the sequence.

Protocol 4: Final Cleavage and Peptide Precipitation

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support and all side-chain protecting groups are removed.

-

Final Wash : After the final coupling/deprotection cycle, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common general-purpose cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[9]

-

Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin in a fume hood and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation : Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers and residual TFA.

-

Drying : Dry the crude peptide pellet under vacuum. The peptide can then be purified using techniques such as reverse-phase HPLC.

Mandatory Visualizations

The following diagrams illustrate key processes and workflows central to the application of this compound in peptide synthesis.

References

- 2. This compound | C20H20N2O5 | CID 15922550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FMOC-alpha-glutaMine | 292150-20-0 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. CAS 288149-55-3: Fmoc-isoGln-OH | CymitQuimica [cymitquimica.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. peptide.com [peptide.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]

Fmoc-D-isoGln-OH: A Technical Guide for Researchers and Drug Development Professionals

Fmoc-D-isoGln-OH (Nα-(9-Fluorenylmethoxycarbonyl)-D-isoglutamine) is a pivotal building block in the field of peptide chemistry, particularly in the synthesis of novel peptides for therapeutic and research applications. This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in Solid-Phase Peptide Synthesis (SPPS).

Core Compound Information

This compound is a derivative of the D-isomer of isoglutamine, featuring the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino terminus. This strategic protection is fundamental for its application in the controlled, stepwise assembly of peptide chains.

| Property | Value | Source(s) |

| CAS Number | 292150-20-0 | [1] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [2] |

| Molecular Weight | 368.4 g/mol | [1][2] |

| IUPAC Name | (4R)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | [2] |

| Synonyms | Fmoc-D-Glu-NH₂, (4R)-5-Amino-4-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-5-oxopentanoic acid | [2] |

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating peptide-based drug candidates, research tools, and biomaterials.[3] The incorporation of a D-amino acid, such as D-isoglutamine, is a well-established strategy to enhance the proteolytic stability of peptides, thereby increasing their in vivo half-life, a critical attribute for many peptide-based therapeutics.[4]

The isoglutamine residue itself can be crucial for the biological function of a peptide, influencing its structure, solubility, and interaction with biological targets through hydrogen bonding and electrostatic interactions.[5] The use of this compound allows for the precise incorporation of this non-natural amino acid into peptide sequences to modulate their pharmacological properties.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of this compound into a peptide chain using Fmoc-based SPPS. This workflow is adaptable for automated synthesizers.

Resin Selection and Swelling

-

Resin Choice : The choice of resin depends on the desired C-terminal of the peptide. For a C-terminal amide, a Rink Amide resin is commonly used.[6] For a C-terminal carboxylic acid, a Wang or 2-Chlorotrityl chloride resin is appropriate.[6][7]

-

Procedure : Swell the resin in an appropriate solvent, typically N,N-Dimethylformamide (DMF), for at least 30-60 minutes in a peptide synthesis vessel.[8][9]

Fmoc Deprotection

-

Reagent : A 20% solution of piperidine in DMF is the standard reagent for Fmoc removal.[8][9]

-

Procedure :

-

Drain the swelling solvent from the resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete deprotection.[5][8]

-

Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]

-

Amino Acid Coupling

-

Activation : The carboxylic acid of the incoming this compound must be activated to facilitate peptide bond formation. This is achieved using a coupling reagent.

-

Reagents :

-

This compound : Typically 3-5 equivalents relative to the resin loading.

-

Coupling Reagent : Common choices include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), used in slight excess relative to the amino acid.[8]

-

Base : A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is required, typically used in 2-fold excess of the amino acid.[8][10]

-

-

Procedure :

-

In a separate vessel, dissolve this compound, the coupling reagent, and the base in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

After the coupling is complete, drain the solution and wash the resin extensively with DMF.

-

Chain Elongation

Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection

-

Reagent : A cleavage cocktail is used to cleave the completed peptide from the resin and remove any remaining side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Procedure :

-

Wash the peptide-resin with Dichloromethane (DCM) and dry it.

-

Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.[5]

-

Purification and Analysis

-

Purification : The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Analysis : The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.[5]

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for SPPS and a conceptual pathway for peptide drug discovery.

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Caption: Conceptual workflow for peptide drug discovery and development.

References

- 1. peptide.com [peptide.com]

- 2. This compound | C20H20N2O5 | CID 15922550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chempep.com [chempep.com]

A Technical Guide to the Core Differences Between Fmoc-D-isoGln-OH and Fmoc-D-Gln-OH for Researchers and Drug Development Professionals

Abstract

In the landscape of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired therapeutic outcomes and manufacturing efficiency. Among the myriad of available amino acid derivatives, Fmoc-D-Gln-OH and its isomer, Fmoc-D-isoGln-OH, present distinct structural and functional characteristics that can significantly influence the properties of synthetic peptides. This technical guide provides an in-depth comparison of these two compounds, elucidating their core differences in chemical structure, their roles in biological systems, and their implications in solid-phase peptide synthesis (SPPS). While direct quantitative comparative data is sparse, this paper aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding to inform the strategic selection of these isomers in their research and development endeavors.

Introduction: The Significance of Isomeric Distinction

Glutamine, a proteinogenic amino acid, plays a crucial role in various biological processes. In peptide synthesis, its D-enantiomer, D-glutamine, is often incorporated to enhance peptide stability against enzymatic degradation.[1] The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering mild deprotection conditions.[2] This guide focuses on two Fmoc-protected D-glutamine variants: the canonical Fmoc-D-Gln-OH and its lesser-known isomer, this compound.

The fundamental difference lies in the position of the amide group on the glutamic acid backbone. D-glutamine is the γ-amide of D-glutamic acid, whereas D-isoglutamine is the α-amide.[3] This seemingly subtle structural variance leads to profound differences in how these molecules are utilized in biological systems and their behavior during chemical synthesis.

Structural and Physicochemical Properties

The distinct placement of the amide functionality in Fmoc-D-Gln-OH and this compound results in different chemical structures and, consequently, may influence the physicochemical properties of peptides into which they are incorporated.

dot

Caption: Structural comparison of Fmoc-D-Gln-OH and this compound.

Table 1: Physicochemical Properties of Fmoc-D-Gln-OH and this compound

| Property | Fmoc-D-Gln-OH | This compound |

| IUPAC Name | (2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | (4R)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

| Molecular Formula | C₂₀H₂₀N₂O₅ | C₂₀H₂₀N₂O₅ |

| Molecular Weight | 368.38 g/mol | 368.38 g/mol |

| CAS Number | 112898-00-7 | 292150-20-0 |

| Amide Position | γ-amide (side-chain) | α-amide (backbone) |

The difference in amide position can affect the polarity, hydrogen bonding capacity, and steric hindrance of the amino acid side chain, which in turn can influence the solubility, aggregation propensity, and secondary structure of the resulting peptide.[4][5]

Biological Significance: Distinct Roles in Immunity

The most profound difference between D-glutamine and D-isoglutamine lies in their biological roles, particularly in the context of the innate immune system.

Fmoc-D-Gln-OH: A Building Block for Protease-Resistant Peptides

The incorporation of D-amino acids, such as D-glutamine, into peptides is a well-established strategy to increase their resistance to proteolytic degradation.[1] This enhanced stability is crucial for the development of peptide-based therapeutics with improved pharmacokinetic profiles. Peptides containing D-glutamine are generally not recognized by endogenous proteases, which are stereospecific for L-amino acids.

This compound: A Key Component of an Immunostimulatory Motif

This compound is a synthetic precursor to D-isoglutamine, a critical component of muramyl dipeptide (MDP) .[6] MDP is the minimal bioactive component of peptidoglycan, a major constituent of bacterial cell walls.[7] The innate immune system recognizes MDP through the intracellular receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) .[7][8]

The binding of MDP to NOD2 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines, playing a vital role in the host's defense against bacterial infections.[9][10] Therefore, peptides containing D-isoglutamine are of significant interest for the development of vaccine adjuvants and immunomodulatory drugs.[6][11]

dot

Caption: Simplified NOD2 signaling pathway activated by MDP.

Implications in Solid-Phase Peptide Synthesis (SPPS)

The structural differences between Fmoc-D-Gln-OH and this compound have important implications for their use in SPPS.

Fmoc-D-Gln-OH: Side-Chain Protection is Crucial

When using Fmoc-Gln-OH (both L- and D-isomers) in SPPS, protection of the side-chain amide is often necessary to prevent side reactions.[12] The most common side reactions are:

-

Nitrile formation: Dehydration of the side-chain amide during the activation step.

-

Pyroglutamate formation: Cyclization of the N-terminal glutamine residue.

The use of a trityl (Trt) protecting group on the side-chain amide, as in Fmoc-D-Gln(Trt)-OH , effectively prevents these side reactions and improves the solubility of the amino acid derivative.[12]

This compound: Potential for Different Side Reactions

For this compound, the amide group is part of the peptide backbone once incorporated. This eliminates the possibility of side-chain nitrile formation. However, other potential side reactions should be considered, although specific literature on this is scarce. The proximity of the amide to the carboxyl group could potentially influence coupling efficiency and the stability of the activated species.

Table 2: Comparison in the Context of SPPS

| Feature | Fmoc-D-Gln-OH | This compound |

| Side-Chain Protection | Often required (e.g., Trityl group) to prevent side reactions.[12] | Not applicable as the amide is part of the backbone. |

| Common Side Reactions | Nitrile formation, pyroglutamate formation.[12] | Potential for different, less characterized side reactions. |

| Coupling Efficiency | Can be challenging; use of potent coupling reagents is recommended.[13][14] | Data not widely available, may differ due to structural differences. |

| Peptide Properties | Confers protease resistance.[1] | Can impart specific biological activity (e.g., NOD2 activation).[7] |

Experimental Protocols

dot

Caption: General workflow for solid-phase peptide synthesis.

Materials

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-D-Gln(Trt)-OH or this compound

-

Other Fmoc-protected amino acids

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[2]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the growing peptide chain.[2]

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HATU, 0.95 equivalents to the amino acid), and a base (e.g., DIPEA, 2 equivalents to the amino acid) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[2]

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), extend the coupling time or perform a second coupling.[15]

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat: Repeat steps 2-6 for each amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

-

Analysis: Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.[17][18]

Conclusion

The choice between this compound and Fmoc-D-Gln-OH is not merely a matter of isomeric preference but a strategic decision with significant consequences for the biological activity and synthetic pathway of a peptide. Fmoc-D-Gln-OH is the appropriate choice for introducing a D-glutamine residue to enhance proteolytic stability, with the caveat that side-chain protection is generally required during synthesis. In contrast, this compound is the building block of choice for synthesizing peptides designed to engage the innate immune system via the NOD2 receptor, such as vaccine adjuvants or immunomodulators.

For researchers and drug development professionals, a thorough understanding of these core differences is essential for the rational design of novel peptide therapeutics and for navigating the complexities of their chemical synthesis. Future studies directly comparing the synthetic performance and physicochemical impact of these two isomers would be highly valuable to the field.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

- 4. Physicochemical characteristics and antioxidant stability of spray‐dried soy peptide fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of muramyl dipeptide analogues as immunomodulatory agents [knowledgecommons.lakeheadu.ca]

- 7. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of fluorescent muramyl dipeptide congeners. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 17. ijsra.net [ijsra.net]

- 18. How is the purity of peptides calculated?|whpeptide [note.com]

The Biological Significance of D-Isoglutamine Incorporation: A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-isoglutamine, a non-proteinogenic D-amino acid, plays a pivotal role in the intricate interplay between bacteria and the host immune system. Its incorporation into the bacterial cell wall peptidoglycan is a key structural feature that is recognized by the host's innate immune receptors, triggering a cascade of signaling events that shape the ensuing immune response. This technical guide provides an in-depth exploration of the biological significance of D-isoglutamine, with a focus on its role in peptidoglycan biosynthesis, its function as a critical component of the potent immunomodulator muramyl dipeptide (MDP), and its therapeutic applications in vaccine development and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of D-isoglutamine's multifaceted biological functions.

Introduction

The bacterial cell wall is a complex and dynamic structure essential for bacterial survival, providing structural integrity and protection from environmental insults. A major component of the bacterial cell wall is peptidoglycan (PGN), a polymer consisting of glycan strands cross-linked by short peptides. The precise composition of these peptide stems varies between bacterial species but often includes D-amino acids, which are less common in eukaryotic proteins. Among these, D-isoglutamine stands out for its profound immunological consequences.

The incorporation of D-isoglutamine into the PGN peptide stem is not merely a structural curiosity; it forms the core of a potent pathogen-associated molecular pattern (PAMP) known as muramyl dipeptide (MDP). MDP, with its constituent N-acetylmuramic acid, L-alanine, and D-isoglutamine, represents the minimal essential structure of bacterial PGN required to trigger a host immune response.[1] This recognition is primarily mediated by the intracellular pattern recognition receptor (PRR), Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[2][3] The stereospecific interaction between the D-isoglutamine of MDP and NOD2 is a critical event that initiates a signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of both innate and adaptive immunity.[4][5]

The potent immunostimulatory properties of D-isoglutamine-containing molecules have been harnessed in the development of vaccine adjuvants and immunomodulatory drugs.[6][7] Synthetic derivatives of MDP, with modifications to the D-isoglutamine residue and other parts of the molecule, have been extensively explored to enhance their therapeutic potential while minimizing potential side effects such as pyrogenicity.[7] This guide will delve into the fundamental biology of D-isoglutamine, from its enzymatic incorporation into the bacterial cell wall to its recognition by the host immune system and its exploitation in therapeutic design.

D-Isoglutamine in Peptidoglycan Biosynthesis

The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. The incorporation of D-isoglutamine is a key step in the formation of the pentapeptide stem of the PGN monomer.

The cytoplasmic steps of PGN precursor synthesis begin with the formation of UDP-N-acetylmuramic acid (UDP-MurNAc). A series of Mur ligases (MurC, MurD, MurE, and MurF) then sequentially add amino acids to UDP-MurNAc to form the UDP-MurNAc-pentapeptide. D-glutamic acid is added by the MurD ligase. In many Gram-positive bacteria, the γ-carboxyl group of this D-glutamic acid is then amidated to form D-isoglutamine. This amidation step is crucial for subsequent cross-linking of the PGN mesh.[8] The complete PGN precursor, Lipid II, is then translocated across the cytoplasmic membrane for polymerization and cross-linking into the mature PGN layer.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of immunomodulatory properties of N-acetylmuramyl-L-alanyl-D-isoglutamine and N-acetylglucosaminyl-(beta 1----4)-N-acetylmuramyl-L-alanyl-D-isoglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of a synthetic adjuvant (MDP) on qualitative and quantitative changes of serum globulins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 8. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fmoc-D-isoGln-OH in Advancing Peptidoglycan Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of bacterial peptidoglycan and its interaction with the host immune system is a cornerstone of research in infectious diseases, immunology, and drug development. A key molecule in this field is N-acetylmuramyl-L-alanyl-D-isoglutamine, commonly known as Muramyl Dipeptide (MDP), which represents the minimal immunostimulatory fragment of peptidoglycan. The chemical synthesis of MDP and its analogues is crucial for elucidating the precise mechanisms of innate immune activation and for the development of novel vaccine adjuvants and immunomodulators. This technical guide focuses on the indispensable role of Fmoc-D-isoGln-OH, an N-terminally protected D-isoglutamine derivative, as a fundamental building block in the solid-phase synthesis of these critical research compounds. This document provides an in-depth overview of the significance of D-isoglutamine in peptidoglycan, detailed experimental protocols for the synthesis of peptidoglycan fragments using this compound, a compilation of quantitative data on the biological activity of these synthetic molecules, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Significance of D-isoglutamine in Peptidoglycan

Peptidoglycan is a unique and essential polymer that forms the cell wall of most bacteria, providing structural integrity and protection. It is composed of glycan strands of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, cross-linked by short peptide stems. A conserved feature of these peptide stems is the presence of D-amino acids, with D-isoglutamine (D-iGln) being a central component in the peptidoglycan of many bacterial species.

The host innate immune system has evolved to recognize conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). Peptidoglycan and its fragments are potent PAMPs. The smallest fragment of peptidoglycan that can elicit a robust immune response is Muramyl Dipeptide (MDP), which consists of N-acetylmuramyl-L-alanyl-D-isoglutamine. MDP is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This recognition event triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and the activation of the adaptive immune system.

The precise chemical synthesis of MDP and its derivatives is paramount for a variety of research applications:

-

Elucidating Structure-Activity Relationships (SAR): Synthetic analogues allow researchers to systematically modify the structure of MDP and assess the impact on NOD2 activation. This knowledge is crucial for designing molecules with enhanced or specific immunomodulatory properties.

-

Developing Vaccine Adjuvants: MDP and its derivatives are potent adjuvants, substances that enhance the immune response to a co-administered antigen. Synthetic chemistry enables the creation of novel adjuvants with improved efficacy and safety profiles.

-

Creating Research Probes: The synthesis of labeled peptidoglycan fragments, such as fluorescently tagged MDP, provides invaluable tools to study their uptake, intracellular trafficking, and interaction with NOD2.

This compound is a critical reagent in the solid-phase peptide synthesis (SPPS) of these peptidoglycan fragments. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group is base-labile, allowing for its removal under mild conditions that do not affect other protecting groups or the integrity of the growing peptide chain. This orthogonality is a cornerstone of modern peptide synthesis.

Data Presentation: Quantitative Analysis of Synthetic Peptidoglycan Fragment Activity

The synthesis of a diverse library of peptidoglycan fragments and MDP analogues has enabled the quantitative assessment of their biological activity. This data is essential for understanding the molecular requirements for NOD2 activation and for the development of targeted immunomodulators.

| Compound | Description | Assay System | Activity Metric | Value | Reference |

| Muramyl Dipeptide (MDP) | N-acetylmuramyl-L-alanyl-D-isoglutamine | HEK-Blue NOD2 reporter | NF-κB Activation | 45.6 ± 2.5 fold at 100 ng | |

| Murabutide (MB) | N-acetylmuramyl-L-alanyl-D-glutamine butyl ester | HEK-Blue NOD2 reporter | NF-κB Activation | 17.6 ± 1.2 fold at 100 ng | |

| Desmuramylpeptide 1 | L-valine derivative | HEK-Blue NOD2 reporter | EC50 | 89 nM | |

| Desmuramylpeptide 2 | L-valine derivative | HEK-Blue NOD2 reporter | EC50 | 45 nM | |

| Desmuramylpeptide 14 | L-cyclohexylalanine derivative | HEK-Blue NOD2 reporter | EC50 | 1.09 µM | |

| Desmuramylpeptide 16 | (S)-adamantylglycine derivative | HEK-Blue NOD2 reporter | EC50 | > 10 µM | |

| Desmuramylpeptide 17 | L-homophenylalanine derivative | HEK-Blue NOD2 reporter | EC50 | 420 nM | |

| Desmuramylpeptide 40 | Adamantane-conjugated prodrug derivative | HEK-Blue NOD2 reporter | EC50 | 4.5 nM | |

| N-glycolyl-MDP (ng-MDP) | N-glycolylmuramyl-L-alanyl-D-isoglutamine | Bone-marrow-derived macrophages | Tnfα gene expression | Significant induction at 20 µM | |

| GlcNAc-MurNAc-L-Ala-D-isoGln-L-Lys (GMTP) | Disaccharide-tripeptide fragment | Bone-marrow-derived macrophages | Tnfα gene expression | Significant induction at 20 µM |

Table 1: Quantitative data on the biological activity of synthetic peptidoglycan fragments and MDP analogues.

| Cytokine | Stimulant | Cell Type | Concentration | Induced Level/Effect | Reference |

| TNF-α, IL-6, IL-8, IL-10 | Peptidoglycan (S. aureus) | Human whole blood | Not specified | Significant induction | |

| TNF-α | Peptidoglycan (Spleen) | Human whole blood | Not specified | Induction observed | |

| IL-1, IL-6 | Peptidoglycan (Spleen) | Human whole blood | Not specified | Induction observed |

Table 2: Cytokine production induced by peptidoglycan fragments.

Experimental Protocols

The following protocols provide a general framework for the synthesis of peptidoglycan fragments using this compound. These are based on standard solid-phase peptide synthesis (SPPS) methodologies.

Solid-Phase Synthesis of a Model Dipeptide (L-Ala-D-isoGln)

This protocol outlines the manual synthesis of the dipeptide L-Ala-D-isoGln on a Rink Amide resin, which upon cleavage yields the C-terminally amidated peptide.

Materials:

-

Rink Amide resin (0.5-0.8 mmol/g loading)

-

This compound

-

Fmoc-L-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure (Ethyl cyanohydroxyiminoacetate)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

20% (v/v) Piperidine in DMF (deprotection solution)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

Solid-phase synthesis vessel with a frit

Procedure:

-

Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 1-2 hours with gentle agitation.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF. Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF (3-5 times) and DCM (3 times).

-

-

Fmoc Deprotection (Second Amino Acid): Repeat step 2 to remove the Fmoc group from the newly coupled D-isoglutamine.

-

Coupling of Fmoc-L-Ala-OH: Repeat step 3 using Fmoc-L-Ala-OH.

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal L-alanine.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the dried resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by NMR spectroscopy.

-

Synthesis of a Fluorescently Labeled MDP Analogue

This protocol provides a general approach for the synthesis of a fluorescently labeled MDP derivative for use as a biological probe.

Procedure:

-

Synthesize an MDP analogue containing a free amino group suitable for labeling (e.g., incorporating a lysine residue) using SPPS as described above.

-

In solution, dissolve the purified MDP analogue in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0).

-

Add a solution of an amine-reactive fluorescent dye (e.g., a succinimidyl ester or isothiocyanate derivative of fluorescein or rhodamine) in an organic solvent like DMSO to the MDP analogue solution.

-

Stir the reaction mixture at room temperature for several hours to overnight, protected from light.

-

Monitor the reaction progress by RP-HPLC.

-

Purify the fluorescently labeled product by RP-HPLC.

-

Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm labeling.

Visualizations: Pathways and Workflows

NOD2 Signaling Pathway

The recognition of Muramyl Dipeptide (MDP) by the intracellular receptor NOD2 initiates a signaling cascade that leads to the activation of pro-inflammatory gene expression.

Fmoc-D-isoGln-OH: A Technical Guide for Innate Immunity and NOD2 Ligand Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-D-isoGln-OH's role as a critical building block in the synthesis of ligands for Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). It covers the fundamentals of NOD2 signaling, quantitative data on ligand interactions, and detailed experimental protocols for studying receptor activation, offering a comprehensive resource for research and development in innate immunity.

Introduction to NOD2 and Innate Immunity

The innate immune system serves as the body's first line of defense against pathogens.[1][2] It relies on a class of germline-encoded receptors known as Pattern Recognition Receptors (PRRs) to detect conserved Pathogen-Associated Molecular Patterns (PAMPs).[3][4] Among these, the NOD-like receptors (NLRs) are intracellular sensors crucial for recognizing bacterial components that have breached the cell membrane.[3][5]

NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) is a well-characterized NLR that functions as a general sensor for peptidoglycan (PGN), a major component of both Gram-positive and Gram-negative bacterial cell walls.[6] The minimal PGN motif required to activate NOD2 is N-acetylmuramyl-L-alanyl-D-isoglutamine, commonly known as Muramyl Dipeptide (MDP).[4][7] The D-isoglutamine residue is a critical component of this recognition.[8]

The Role of this compound in NOD2 Ligand Synthesis

This compound, or Nα-Fmoc-D-isoglutamine, is not a direct ligand for NOD2. Instead, it is a fundamental chemical building block used in the laboratory synthesis of NOD2 agonists like MDP and its derivatives.[7][9][10]

-

Fmoc Protecting Group : The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of D-isoglutamine.[][12] This protection is stable under various conditions but can be easily removed with a mild base, such as piperidine.[12][13] This characteristic makes it ideal for the stepwise, controlled process of Solid-Phase Peptide Synthesis (SPPS).[][14]

-

Solid-Phase Peptide Synthesis (SPPS) : Researchers use this compound in SPPS to precisely incorporate the D-isoglutamine moiety into a peptide chain.[7][15] This allows for the creation of synthetic MDP, modified analogs for structure-activity relationship (SAR) studies, and complex conjugates for developing vaccine adjuvants or targeted immunotherapies.[4][7][16]

By enabling the synthesis of custom NOD2 ligands, this compound is an indispensable tool for researchers investigating NOD2 signaling and developing new immunomodulatory drugs.[13][17]

The NOD2 Signaling Pathway

Upon recognition of its ligand, MDP, NOD2 initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and other antimicrobial responses.[5][18]

-

Ligand Recognition : Intracellular MDP binds directly to the leucine-rich repeat (LRR) domain of NOD2.[19][20]

-

Oligomerization : Ligand binding induces a conformational change in NOD2, leading to its self-oligomerization.[6][21]

-

RIPK2 Recruitment : The caspase recruitment domains (CARDs) of the oligomerized NOD2 recruit the serine-threonine kinase RIPK2 (also known as RICK) through homophilic CARD-CARD interactions.[5][22]

-

Signal Transduction : Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit other signaling components, including the TAK1 complex.[6][18]

-

NF-κB and MAPK Activation : This signaling complex ultimately leads to the activation of the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][19][22]

-

Gene Expression : Activated NF-κB and other transcription factors translocate to the nucleus, driving the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and antimicrobial peptides.[18][23]

Quantitative Analysis of NOD2 Ligand Interactions

The binding affinity and activation potency of various ligands for NOD2 have been quantified in several studies. This data is crucial for understanding the molecular basis of recognition and for designing novel agonists or antagonists.

| Ligand | Parameter | Value | Method | Comments |

| MDP (L-D isomer) | KD | ~50 nM[5] | Surface Plasmon Resonance (SPR) | Demonstrates a direct, high-affinity interaction between NOD2 and its primary ligand.[24][25] |

| MDP (L-L isomer) | KD | 150 ± 24 nM[25] | Surface Plasmon Resonance (SPR) | NOD2 binds the non-biological isomer with only slightly lower affinity, though cellular activation is less potent.[25] |

| N-glycolyl MDP | Activation | More potent than N-acetyl MDP | NF-κB Reporter Assay | The modified MDP from mycobacteria is a stronger activator of NOD2-dependent responses at concentrations of 0.1-1 µg/ml.[26] |

| Tri-DAP | KD | ~30 µM | Surface Plasmon Resonance (SPR) | This is a NOD1 ligand and shows significantly weaker interaction with NOD2, highlighting receptor specificity.[5] |

Experimental Protocols for NOD2 Activation Studies

Assessing the ability of a compound to activate NOD2 is a primary step in immunomodulatory drug discovery. Cell-based reporter assays are the most common methods used for this purpose.[27]

This assay provides a highly sensitive and quantitative measure of NOD2 activation by measuring the activity of a reporter gene (luciferase) placed under the control of an NF-κB-responsive promoter.[27][28][29]

Principle: Activation of NOD2 leads to the translocation of NF-κB to the nucleus, where it binds to its response element in the transfected plasmid, driving the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of NOD2 activation.

Methodology:

-

Cell Seeding : Seed Human Embryonic Kidney (HEK293T) cells (3 x 104 cells/well) into a 96-well plate and incubate for 1-2 hours.[28][29]

-

Transfection : Co-transfect the cells with a plasmid cocktail containing:

-

An expression plasmid for human NOD2.

-

A reporter plasmid with the luciferase gene under an NF-κB promoter.

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.[28]

-

-

Incubation : Incubate the cells for 24 hours to allow for plasmid expression.

-

Stimulation : Replace the medium with fresh medium containing the test compound (e.g., this compound-derived synthetic peptide) or a known control (e.g., MDP at 20 nM) and incubate for 14-16 hours.[28][29]

-

Cell Lysis : Lyse the cells using a suitable lysis buffer.

-

Readout : Measure luciferase activity using a luminometer after adding the appropriate substrate. Measure the activity of the control reporter (e.g., β-galactosidase).

-

Data Analysis : Normalize the luciferase signal to the control reporter signal to account for variations in cell number and transfection efficiency. Compare the signal from stimulated cells to that of unstimulated controls.[28]

This method utilizes a stable cell line, such as HEK-Blue™ mNOD2, which expresses the murine NOD2 receptor and a SEAP reporter gene under the control of an NF-κB-inducible promoter.

Principle: Upon NOD2 activation by a ligand, the cells secrete SEAP into the culture medium. The amount of SEAP is then quantified using a colorimetric substrate, providing a measure of receptor activation.[30]

Methodology:

-

Cell Preparation : Resuspend HEK-Blue™ mNOD2 cells in the specialized HEK-Blue™ Detection medium to a concentration of approximately 220,000 cells/mL.[30]

-

Plating : Add the cell suspension to the wells of a 96-well plate (e.g., 40,000 cells/well).[30]

-

Stimulation : Add 20 µL of the test compound, positive control (MDP), or negative control (water/PBS) to the appropriate wells.[30]

-

Incubation : Incubate the plate at 37°C with 5% CO₂ for 18-24 hours. During this time, activated cells will secrete SEAP into the medium.

-

Readout : Measure the absorbance of the wells using a spectrophotometer (typically at 620-650 nm). The color change from pink to purple/blue is proportional to the amount of SEAP produced.[30]

-

Data Analysis : Compare the absorbance values of treated samples to the controls to determine the level of NOD2 activation.

Conclusion

This compound is a pivotal reagent for scientists and researchers in the fields of immunology and drug development. Its utility in the synthesis of Muramyl Dipeptide and its analogs provides the necessary tools to probe the NOD2 signaling pathway, understand host-pathogen interactions, and design novel immunomodulators. The combination of robust synthetic chemistry, detailed pathway knowledge, and reliable cellular assays empowers the scientific community to explore NOD2 as a therapeutic target for infectious diseases, chronic inflammatory conditions, and as an adjuvant in next-generation vaccines.

References

- 1. Principles of innate and adaptive immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]

- 4. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. Design, automated synthesis and immunological evaluation of NOD2-ligand–antigen conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C20H20N2O5 | CID 15922550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. nbinno.com [nbinno.com]

- 14. journal-imab-bg.org [journal-imab-bg.org]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. benchchem.com [benchchem.com]

- 17. scilit.com [scilit.com]

- 18. Frontiers | NOD Signaling and Cell Death [frontiersin.org]

- 19. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]

- 20. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of Nod2 Signaling and Target Gene Expression by Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reactome | NOD1/2 Signaling Pathway [reactome.org]

- 23. Dietary glutamine enhances cytokine production by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. rupress.org [rupress.org]

- 27. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. opus.govst.edu [opus.govst.edu]

A Comprehensive Technical Guide to Fmoc-D-isoGln-OH in Peptide Synthesis and Immunology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-(9-Fluorenylmethyloxycarbonyl)-D-isoglutamine (Fmoc-D-isoGln-OH), a key building block in solid-phase peptide synthesis (SPPS). This document details its chemical identity, physicochemical properties, and applications, with a focus on its utility in the synthesis of bioactive peptides. Furthermore, it provides detailed experimental protocols for its use and explores the immunological significance of the D-isoglutamine moiety as a component of Muramyl Dipeptide (MDP) through a depiction of the NOD2 signaling pathway.

Chemical Identity and Synonyms

This compound is a derivative of the D-enantiomer of isoglutamine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Isoglutamine is an isomer of the proteinogenic amino acid glutamine, with the amide group located at the alpha-carboxyl position instead of the side-chain carboxyl.[1] The D-configuration of the chiral center confers resistance to enzymatic degradation in peptides, a desirable characteristic for therapeutic candidates.[2]

This compound is known by several synonyms in the literature and commercial catalogs. Establishing a clear understanding of these alternative names is crucial for effective literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

| Name Type | Identifier |

| Common Name | This compound |

| Synonym | Fmoc-D-Glu-NH2[3][4][5] |

| Synonym | Fmoc-D-isoglutamine[6] |

| Synonym | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-isoglutamine[5] |

| Synonym | N-Fmoc-D-isoglutamine[6] |

| Synonym | (4R)-5-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid[3][5] |

| IUPAC Name | (4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid[4] |

| CAS Number | 292150-20-0[3][4][5] |

| PubChem CID | 15922550[3] |

| Molecular Formula | C20H20N2O5[3][4] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and reactivity in peptide synthesis. The data presented below has been compiled from various chemical suppliers and databases.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 368.39 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Purity | ≥97% (HPLC) | [4] |

| Melting Point | 197-202 °C (decomposes) | [] |

| Solubility | Soluble in DMF | [9] |

| Storage Temperature | 2-8°C | [6] |

| InChI Key | MZRFDZFXTSDMFA-QGZVFWFLSA-N | [3][5] |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol provides a detailed methodology for the incorporation of an this compound residue into a growing peptide chain on a solid support.

Protocol: Incorporation of this compound in SPPS

This protocol outlines the manual synthesis steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

-

Peptide-resin with a free amine terminus

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, DCM

-

Nitrogen gas for agitation and drying

Procedure:

-

Resin Swelling:

-

Place the peptide-resin in a suitable reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[10]

-

Drain the DMF.

-

-

Fmoc Deprotection (if applicable):

-

If the N-terminus of the peptide-resin is Fmoc-protected, it must be deprotected first.

-

Add a solution of 20% piperidine in DMF to the resin.[11]

-

Agitate for 5 minutes, then drain the solution.[11]

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[11][12]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.[10]

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[11]

-

To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

The cycle of deprotection (Step 2) and coupling (Steps 3-5) is repeated for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the terminal Fmoc group removed, the peptide is cleaved from the resin.

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[11]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.[11]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

SPPS Workflow Diagram

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.

Biological Significance and Signaling Pathways

While this compound is a synthetic building block, the D-isoglutamine residue it provides is a critical component of biologically active molecules, most notably Muramyl Dipeptide (MDP). MDP, with the structure N-acetylmuramyl-L-alanyl-D-isoglutamine, is the minimal immunologically active component of peptidoglycan found in the cell walls of both Gram-positive and Gram-negative bacteria.[13][14]

MDP is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[13] The interaction between MDP and NOD2 triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and other immune responses.[1][15][16] This pathway is a cornerstone of the innate immune response to bacterial infection.

NOD2 Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by the recognition of Muramyl Dipeptide (containing D-isoglutamine) by the NOD2 receptor.

Conclusion

This compound is a specialized amino acid derivative that is indispensable for the synthesis of peptides with enhanced biological stability. Its correct application within the framework of solid-phase peptide synthesis allows for the creation of complex peptide structures for research and therapeutic development. Moreover, the D-isoglutamine residue it provides is of significant immunological importance as a key component of MDP, the natural ligand for the NOD2 receptor. A thorough understanding of its chemical properties, synthetic application, and the biological relevance of its core structure is essential for professionals in the fields of peptide chemistry, immunology, and drug discovery.

References

- 1. Frontiers | NOD Signaling and Cell Death [frontiersin.org]

- 2. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]

- 3. This compound | C20H20N2O5 | CID 15922550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc-D-Glu-NH2 97% | CAS: 292150-20-0 | AChemBlock [achemblock.com]

- 5. Fmoc-D-Glu-NH2 - Creative Peptides [creative-peptides.com]

- 6. FMOC-alpha-glutaMine | 292150-20-0 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 9. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of D-Isoglutamine Peptides in Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides containing the non-proteinogenic amino acid D-isoglutamine are at the forefront of immunomodulatory research and drug development. These molecules, most notably represented by muramyl dipeptide (MDP), the minimal bioactive component of bacterial peptidoglycan, are recognized by the intracellular pattern recognition receptor NOD2. This recognition triggers a signaling cascade that plays a crucial role in the innate immune response. The unique stereochemistry of D-isoglutamine is essential for this interaction and the subsequent biological activity.[1][2] This technical guide provides an in-depth overview of the key applications of D-isoglutamine-containing peptides, focusing on their role as immunomodulators and vaccine adjuvants. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Core Applications of D-Isoglutamine Containing Peptides

The primary applications of peptides containing D-isoglutamine stem from their ability to modulate the innate immune system. This has led to their extensive investigation and use in two major areas:

-

Immunomodulation: D-isoglutamine peptides, particularly MDP and its synthetic analogs, are potent activators of the innate immune system.[2] They stimulate various immune cells, including macrophages, dendritic cells, and T-lymphocytes, leading to the production of pro-inflammatory cytokines and enhancement of antimicrobial activity.[3][4] This property is being explored for the treatment of immunological disorders and as a component of cancer therapies to enhance the anti-tumor immune response.[2]

-

Vaccine Adjuvants: One of the most significant applications of D-isoglutamine-containing peptides is their use as vaccine adjuvants.[2] Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response. MDP was identified as the active component in Freund's Complete Adjuvant (FCA), a powerful but toxic adjuvant.[2] Synthetic MDP and its derivatives offer the potential for potent adjuvant activity with reduced pyrogenicity and toxicity, making them attractive candidates for modern vaccine formulations.[5] They have been shown to enhance both humoral (antibody-mediated) and cellular (T-cell mediated) immunity.[4][6]

Quantitative Data on NOD2 Activation

The biological activity of D-isoglutamine containing peptides is primarily mediated through their interaction with the NOD2 receptor. The binding affinity and subsequent activation of NOD2 are critical determinants of their immunomodulatory and adjuvant effects. Structure-activity relationship (SAR) studies have revealed that modifications to the MDP scaffold can significantly impact NOD2 activation. The following tables summarize quantitative data on the NOD2 agonistic activity of various D-isoglutamine-containing peptides and their analogs.

Table 1: NOD2 Agonistic Activity of Muramyl Dipeptide (MDP) Analogs with Modifications at the D-Isoglutamine Residue.

| Compound | Modification at D-Isoglutamine | NOD2 Activity (Relative to MDP) | Reference |

| MDP | - | 1.0 | [1] |

| Analog 1 | Mono-ester at α-position (C12 alkyl chain) | Higher than MDP | [1] |

| Analog 2 | Methyl ester at γ-position | Lower than MDP | [1] |

| Analog 3 | D-isoasparagine instead of D-isoglutamine | Activity lost | [1] |

| Analog 4 | L-isoglutamine instead of D-isoglutamine | Inactive | [1] |

Table 2: EC50 Values for NOD2 Activation by Desmuramylpeptide Analogs.

| Compound | Structure | EC50 (nM) for NOD2 Activation | Reference |

| 1 | trans-feruloyl-glycine-L-valine-D-glutamate | 89 | [7] |

| 18 | Reduced double bond in cinnamoyl moiety | 6160 | [7] |

| 27 | Indole-5-carboxamide derivative | 47 | [7] |

| 38 | Lipophilic adamantane derivative of 27 | 35 | [7] |

| 40 | Adamantane ester prodrug of 1 | 4.5 | [7] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of D-isoglutamine containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of L-Alanyl-D-Isoglutamine Dipeptide

This protocol describes the manual synthesis of the core dipeptide of MDP using the Fmoc/tBu strategy.[8][9][10]

Materials:

-

Fmoc-D-Glu(OtBu)-Wang resin

-

Fmoc-L-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

-

Diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-D-Glu(OtBu)-Wang resin in DMF in the reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-Ala-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal L-alanine.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cold TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Protocol 2: Measurement of Cytokine Secretion from Human PBMCs

This protocol outlines the procedure for assessing the immunomodulatory activity of D-isoglutamine peptides by measuring cytokine production in human peripheral blood mononuclear cells (PBMCs).[11][12][13]

Materials:

-

Human PBMCs isolated from healthy donors via Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

D-isoglutamine containing peptide (e.g., MDP) and control compounds.

-

Lipopolysaccharide (LPS) as a positive control for TLR4 activation.

-

96-well cell culture plates.

-

Human TNF-α and IL-6 ELISA kits.

Procedure:

-

Cell Seeding: Seed PBMCs into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment:

-

Prepare serial dilutions of the D-isoglutamine peptide and control compounds in complete RPMI-1640 medium.

-

Add 100 µL of the compound solutions to the respective wells.

-

Include a vehicle control (medium only) and a positive control (e.g., LPS at 100 ng/mL).

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants.

-

Cytokine Quantification (ELISA):

-

Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Briefly, add standards and samples to the antibody-coated plate, followed by incubation with detection antibody and a substrate for color development.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

-

Protocol 3: NF-κB Reporter Assay in HEK293 Cells

This assay is used to quantify the activation of the NOD2 signaling pathway by measuring the activity of the transcription factor NF-κB.[14][15][16][17]

Materials:

-

HEK293 cells stably co-transfected with a human NOD2 expression vector and an NF-κB-luciferase reporter vector.

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

D-isoglutamine containing peptide (e.g., MDP) and control compounds.

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HEK293-NOD2 reporter cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the D-isoglutamine peptide and control compounds in complete DMEM.

-

Add 100 µL of the compound solutions to the respective wells.

-

Include a vehicle control (medium only).

-

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Express the results as fold induction of luciferase activity relative to the vehicle-treated control.

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts to generate diagrams for the NOD2 signaling pathway and a typical experimental workflow for evaluating vaccine adjuvant efficacy.

NOD2 Signaling Pathway

The following DOT script generates a diagram illustrating the key events in the NOD2 signaling cascade upon recognition of muramyl dipeptide (MDP).

Caption: NOD2 Signaling Pathway upon MDP Recognition.

Experimental Workflow for Vaccine Adjuvant Efficacy Testing

The following DOT script outlines a typical workflow for evaluating the efficacy of a D-isoglutamine peptide as a vaccine adjuvant in a murine model.[18][19][20][21][22][23]

Caption: Workflow for Vaccine Adjuvant Efficacy Testing.

Conclusion